molecular formula C24H19N3O4S B2387449 N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 892300-54-8

N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2387449
CAS RN: 892300-54-8
M. Wt: 445.49
InChI Key: DFCMRILLFJBAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : Research has focused on developing efficient synthetic routes for N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogs, which show promise due to their in vitro antiproliferative effects. Microwave-assisted methods offer rapid access to these libraries, highlighting the potential of such compounds in drug discovery (Loidreau et al., 2013).

  • Anticancer Activity : The development of thiazolopyrimidine derivatives has been explored for their antinociceptive and anti-inflammatory properties, with some showing significant activity. These findings support the exploration of related structures for potential therapeutic applications (Selvam et al., 2012).

  • Anticonvulsant Activities : Alpha-acetamido-N-benzylacetamide derivatives, including those with a furan-2-yl group, have demonstrated outstanding anticonvulsant properties in preclinical models. This suggests that structurally related compounds might also possess similar neurological benefits (Kohn et al., 1993).

  • Antimicrobial Properties : Novel thienopyrimidine linked rhodanine derivatives have been synthesized, exhibiting potent antibacterial and antifungal activities. This underscores the potential of furan and pyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

Catalytic Applications in Organic Synthesis

  • Direct Arylation Catalysts : Palladium complexes with tetrahydropyrimidin-2-ylidene ligands have been synthesized and shown to catalyze the direct arylation of furan, thiophene, and thiazole derivatives efficiently. This highlights the utility of related compounds in facilitating organic transformations (Karaca et al., 2015).

properties

IUPAC Name

N-benzyl-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-32-24-26-21-18-10-4-5-11-19(18)31-22(21)23(29)27(24)14-17-9-6-12-30-17/h1-12H,13-15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCMRILLFJBAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.